

Addressing the poor oral bioavailability of Olesoxime in vivo

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Compound of Interest		
Compound Name:	Olesoxime	
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Technical Support Center: Olesoxime In Vivo Bioavailability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with **Olesoxime**, focusing on challenges related to its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is **Olesoxime** and why is its oral bioavailability a concern?

Olesoxime (TRO19622) is an experimental, cholesterol-like compound investigated for its neuroprotective properties.[1][2] It functions as a mitochondrial pore modulator, showing potential in preclinical models of various neurodegenerative diseases.[1][3][4] A primary challenge in its development and in vivo testing is its poor oral bioavailability. This is largely attributed to its high lipophilicity (cLogP = 10) and consequently poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[5]

Q2: What do the pharmacokinetic data for **Olesoxime** show?

Pharmacokinetic studies in both animals and humans indicate that **Olesoxime** is absorbed after oral administration, but its absorption is slow. In a Phase I clinical trial with healthy

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volunteers, the time to reach maximum plasma concentration (Tmax) was approximately 10 hours, and the elimination half-life was long, at around 120 hours.[6] The development of **Olesoxime** was ultimately halted by Roche due to significant challenges, including difficulties with its liquid formulation.[7][8][9]

Q3: Were there specific formulation issues that led to the discontinuation of **Olesoxime**'s development?

Yes, Roche, which acquired **Olesoxime** from Trophos, explicitly cited "many difficulties" with the formulation as a key reason for stopping its development.[7][8] These challenges centered on creating a stable and effective liquid preparation of the highly lipophilic compound.[7][8] For preclinical studies, **Olesoxime** was often administered as a suspension in vehicles like hydroxypropylmethylcellulose or dissolved in vegetable oil or other oily excipients to aid its administration and absorption.[6][10]

Q4: What general strategies can be considered to improve the oral bioavailability of poorly soluble compounds like **Olesoxime**?

For compounds with low aqueous solubility, several formulation strategies can be explored to enhance oral bioavailability. These include:

- Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[11]
- Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can encapsulate lipophilic drugs, aiding their dissolution and absorption.[11]
- Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create amorphous solid dispersions, which have higher solubility than the crystalline form.[11]
- Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble prodrug that converts to the active form in vivo can be an effective strategy.[11][12]
- Nanoparticle Delivery Systems: Encapsulating the drug in nanoparticles can improve solubility, protect it from degradation, and facilitate transport across the intestinal wall.[13]



Troubleshooting Guide: Low In Vivo Exposure of Olesoxime

This guide addresses common issues encountered when trying to achieve adequate systemic exposure of **Olesoxime** after oral administration in preclinical models.

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Observed Problem	Potential Cause	Recommended Action
High variability in plasma concentrations between subjects.	Poor and inconsistent dissolution of the drug in the GI tract.	1. Optimize Formulation: Ensure the formulation is a homogenous suspension or a clear solution if using solubilizing agents. Consider using a lipid-based formulation like SEDDS. 2. Control Food Effects: Administer Olesoxime in a consistent manner relative to feeding schedules, as food can significantly impact the absorption of lipophilic drugs. [6]
Low Cmax and AUC despite high doses.	Limited solubility is causing non-linear absorption (saturable absorption).	1. Reduce Particle Size: If using a suspension, employ micronization or sonication to reduce the particle size of the Olesoxime powder before formulation. 2. Enhance Solubility: Experiment with different oily vehicles (e.g., sesame oil, corn oil) or develop an amorphous solid dispersion.
Delayed Tmax.	Slow dissolution and absorption process.	This is an inherent property of Olesoxime.[6] However, formulation strategies that increase the rate of dissolution, such as nanosuspensions, may lead to a faster onset of absorption.
No detectable plasma levels.	Inadequate analytical sensitivity or complete lack of absorption.	Verify Analytical Method: Ensure the LC-MS/MS or other analytical method is validated



and has sufficient sensitivity to detect expected plasma concentrations. 2. Re-evaluate Formulation: The current formulation may be entirely unsuitable. Test solubility in various pharmaceutically acceptable solvents and lipids to develop a more appropriate delivery system. Consider subcutaneous injection as a positive control for systemic exposure.[6]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of **Olesoxime** from published studies.

Table 1: Olesoxime Plasma Concentrations in Rats

Dose & Route	Animal Model	Day 1 Plasma Level (μΜ)	Day 5 Plasma Level (µM)	Reference
10 mg/kg/day (oral)	Paclitaxel-treated	0.82	1.39	[6]
100 mg/kg (oral)	Paclitaxel-treated	6.75	8.91	[6]
100 mg/kg (single oral)	Diabetic/Vincristi ne-treated	14.2 - 37.5	N/A	[6]

Table 2: Phase I Human Pharmacokinetic Parameters of Olesoxime (Single Dose)



Dose (oral)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Reference
50 mg	~200	~10	~25000	~120	[6]
150 mg	~440	~10	~52500	~120	[6]
250 mg	~880	~10	~115000	~120	[6]
500 mg	~2040	~10	~270000	~120	[6]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of an Oral Olesoxime Formulation in Rats

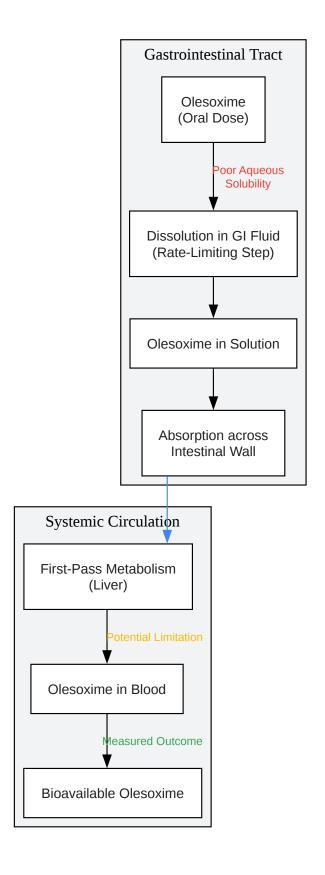
- Objective: To determine the plasma concentration-time profile of Olesoxime following oral administration.
- Materials:
 - Olesoxime
 - Formulation vehicle (e.g., 0.5% hydroxypropylmethylcellulose in water, vegetable oil)
 - Sprague-Dawley rats (male, 200-250g)
 - Oral gavage needles
 - Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
 - Centrifuge
 - LC-MS/MS system for bioanalysis
- Methodology:
 - 1. Formulation Preparation: Prepare the **Olesoxime** formulation at the desired concentration (e.g., 10 mg/mL). If a suspension, ensure it is uniformly mixed before each administration.



- Animal Dosing: Fast animals overnight (with free access to water). Administer the
 Olesoxime formulation via oral gavage at the target dose (e.g., 100 mg/kg). Record the
 exact time of dosing.
- 3. Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours post-dose).
- 4. Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
- 5. Sample Storage: Store the plasma samples at -80°C until analysis.
- 6. Bioanalysis:
 - Thaw plasma samples.
 - Perform protein precipitation (e.g., with acetonitrile containing an internal standard).
 - Centrifuge and transfer the supernatant for analysis.
 - Quantify Olesoxime concentrations using a validated LC-MS/MS method.
- 7. Data Analysis:
 - Plot the mean plasma concentration versus time.
 - Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using noncompartmental analysis software.

Visualizations

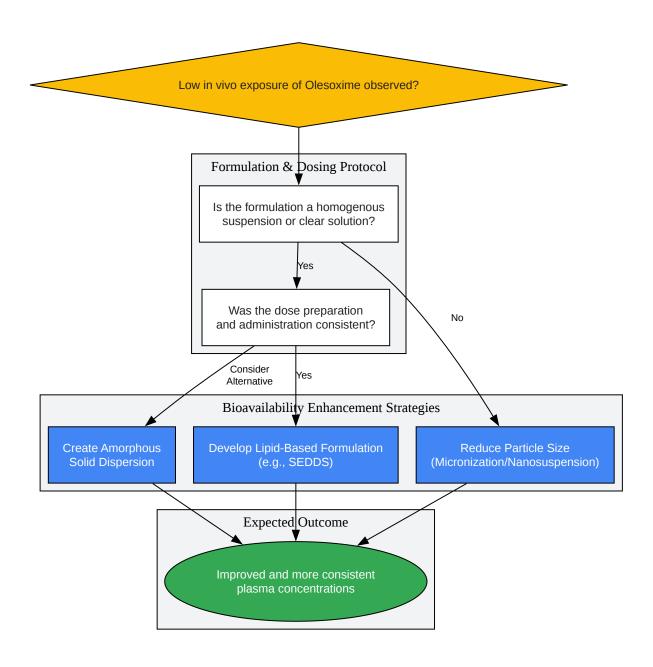




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Caption: Factors limiting the oral bioavailability of Olesoxime.





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Caption: Troubleshooting workflow for poor **Olesoxime** exposure.



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